molecular formula C12H9FINO2S B2356411 N-(5-Fluoro-2-iodophenyl)benzenesulfonamide CAS No. 935684-32-5

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide

Cat. No. B2356411
CAS RN: 935684-32-5
M. Wt: 377.17
InChI Key: UWLCAMSHFCATMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-Fluoro-2-iodophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H9FINO2S and a molecular weight of 377.17 .

Scientific Research Applications

Synthesis and Biochemical Evaluation

  • Enzyme Inhibition: N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to N-(5-Fluoro-2-iodophenyl)benzenesulfonamide, have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, demonstrating high-affinity inhibition of this enzyme in vitro and in vivo (Röver et al., 1997).

Synthesis and Pharmacological Properties

  • Cyclooxygenase-2 Inhibition: A series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety, structurally similar to this compound, demonstrated selectivity and potency for cyclooxygenase-2 inhibition (Pal et al., 2003).
  • Selective Cyclooxygenase-2 Inhibitors: The introduction of a fluorine atom in 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, similar to this compound, enhanced selectivity for cyclooxygenase-2 inhibition (Hashimoto et al., 2002).

Chemical and Molecular Research

  • Enantioselective Fluorination: N-fluorobenzenesulfonamides, related to this compound, have been used in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes (Wang et al., 2014).
  • Biotransformation Studies: The metabolism of a benzenesulfonamide derivative, similar to this compound, was investigated using microsomes and microbial models, offering insights into metabolic pathways (Słoczyńska et al., 2018).

Antimicrobial and Anticancer Activity

  • Antimicrobial and Anticancer Evaluation: Synthesis of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides, structurally related to this compound, showed significant antimicrobial and anticancer activities (Kumar et al., 2014).

Novel Chemical Reactions and Mechanisms

  • Novel Rearrangement Reaction: N-fluoro- N-alkyl benzenesulfonamide, closely related to this compound, was used in a novel rearrangement reaction, demonstrating an interesting reaction mechanism (Wang et al., 2018).

properties

IUPAC Name

N-(5-fluoro-2-iodophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FINO2S/c13-9-6-7-11(14)12(8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLCAMSHFCATMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.